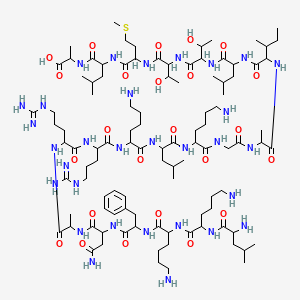Calmodulin-dependent protein kinase II (290-309)
CAS No.:
Cat. No.: VC17942625
Molecular Formula: C103H185N31O24S
Molecular Weight: 2273.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C103H185N31O24S |
|---|---|
| Molecular Weight | 2273.8 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115) |
| Standard InChI Key | LRKHMNPQPYICFK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Introduction
Structural Characterization and Molecular Identity
CaMKII (290–309) is a linear peptide with the sequence Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala (LKKFNARRKLKGAILTTMLA) . Its molecular formula is C<sub>103</sub>H<sub>185</sub>N<sub>31</sub>O<sub>24</sub>S, and it has a molecular weight of 2,273.83 g/mol . The peptide lacks secondary modifications such as phosphorylation or glycosylation, preserving its native calmodulin-binding properties .
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| CAS Number | 115044-69-4 | |
| Molecular Weight | 2,273.83 g/mol | |
| Solubility | ~1 mg/mL in water | |
| Critical Binding Residues | 290–309 (full sequence) |
Truncation studies reveal that the carboxyl-terminal region (residues 302–309) is essential for calmodulin binding. Shortening the peptide to residues 290–302 or 295–304 abolishes inhibitory activity, while extensions (e.g., 294–319) retain potency .
Biochemical Properties and Mechanism of Action
CaMKII (290–309) competitively inhibits CaMKII by binding to calmodulin with high affinity (K<sub>d</sub> ≈ 52 nM) . This interaction prevents calmodulin from activating CaMKII, thereby blocking its phosphorylation activity . The peptide also inhibits CaMKII-dependent phosphodiesterase with an IC<sub>50</sub> of 1.1 nM, underscoring its potency .
Inhibition Kinetics:
| Target | IC<sub>50</sub> | Assay Conditions | Reference |
|---|---|---|---|
| CaMKII | 52 nM | 40 mM Tris-HCl, 1 mM CaCl<sub>2</sub> | |
| CaMKII-PDE | 1.1 nM | 5 mM Mg<sup>2+</sup>, 30 μM cGMP |
The inhibitory mechanism involves two distinct domains:
-
Calmodulin-Binding Domain (290–309): Directly competes with CaMKII for calmodulin binding .
-
Autoinhibitory Region: Mimics the autoinhibitory segment of CaMKII, maintaining the kinase in an inactive state in the absence of calmodulin .
Functional Studies and Research Applications
Calcium/Calmodulin Signaling Modulation
CaMKII (290–309) has been instrumental in dissecting calcium signaling pathways. For example, it blocks CaMKII-mediated phosphorylation of Thr-286, a critical step in kinase autophosphorylation and long-term potentiation (LTP) . In STC-1 cells, the peptide inhibits cAMP-induced calcium channel activation, highlighting its role in regulating calcium influx .
Protocol for Phosphodiesterase Assays
A standardized protocol for CaMKII-dependent phosphodiesterase inhibition involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume